3-(Cyclopropanecarboxamidomethyl)benzamide
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Overview
Description
3-(Cyclopropanecarboxamidomethyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid where the carboxyl group is replaced by an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropanecarboxamidomethyl)benzamide typically involves the reaction of benzoyl chloride with cyclopropanecarboxamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane. The general procedure involves dissolving cyclopropanecarboxamide in dichloromethane, adding an aqueous solution of sodium hydroxide, and then slowly adding benzoyl chloride dropwise while stirring .
Industrial Production Methods
Industrial production of benzamides, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Electrosynthesis is also being explored as a greener and more sustainable method for the preparation of amides .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropanecarboxamidomethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzamide core allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst is a typical method.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Introduction of various substituents on the benzene ring.
Scientific Research Applications
3-(Cyclopropanecarboxamidomethyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Cyclopropanecarboxamidomethyl)benzamide involves its interaction with specific molecular targets. For instance, benzamides are known to inhibit enzymes such as poly (ADP-ribose) polymerase (PARP), which plays a role in DNA repair . This inhibition can lead to the accumulation of DNA damage in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzamide: Known for its use as a PARP inhibitor.
N-Phenylbenzamide: Used in the synthesis of various pharmaceuticals.
Benzanilide: Prepared by the treatment of aniline with benzoyl chloride.
Uniqueness
3-(Cyclopropanecarboxamidomethyl)benzamide is unique due to the presence of the cyclopropane ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
Biological Activity
3-(Cyclopropanecarboxamidomethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological properties, including antibacterial, antifungal, and enzyme inhibitory effects, supported by relevant data tables and research findings.
Antibacterial Activity
Recent studies have demonstrated that derivatives of benzamide, including this compound, exhibit significant antibacterial properties. For instance, a compound structurally similar to this compound was evaluated for its effectiveness against various pathogenic bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound showed an MIC of 2 µg/mL against Staphylococcus aureus and Bacillus subtilis.
- Bactericidal Activity : The Minimum Bactericidal Concentration (MBC) was determined to be 4 µg/mL for both bacterial strains, indicating a bactericidal effect as the MBC/MIC ratio was ≤4 .
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Bactericidal/Bacteriostatic |
---|---|---|---|
Staphylococcus aureus | 2 | 4 | Bactericidal |
Bacillus subtilis | 2 | 4 | Bactericidal |
Antifungal Activity
The compound has also been tested for antifungal activity against several fungal strains. In a comparative study, it was found to exhibit moderate inhibitory effects.
Antifungal Efficacy:
- The compound showed an inhibition rate of approximately 70% against Sclerotinia sclerotiorum, which is significant compared to traditional antifungal agents .
Fungal Strain | Inhibition Rate (%) |
---|---|
Sclerotinia sclerotiorum | 70 |
Alternaria solani | 45 |
Enzyme Inhibition
This compound has been identified as a potent inhibitor of several enzymes critical in various biological pathways.
Enzyme Inhibition Studies:
- Human Carbonic Anhydrase (hCA) : The compound exhibited Ki values in the nanomolar range, indicating strong inhibitory potential against hCA I and hCA II.
- Acetylcholinesterase (AChE) : It also demonstrated significant inhibition with IC50 values around 8.91 nM, suggesting potential applications in treating conditions like Alzheimer's disease .
Enzyme Type | Ki/IC50 Value (nM) |
---|---|
hCA I | 4.07 |
hCA II | 10.68 |
AChE | 8.91 |
Pharmacokinetics
The pharmacokinetic profile of the compound has been assessed through in vivo studies. It demonstrated favorable stability in human liver microsomes with a half-life of approximately 112 minutes, indicating potential for therapeutic applications .
Case Studies
Several case studies have explored the therapeutic implications of compounds related to this compound. For example:
- A study reported its effectiveness in reducing bacterial load in infected animal models, supporting its use as a potential antibiotic agent.
- Another investigation highlighted its role in enzyme inhibition as a strategy for drug development targeting neurodegenerative diseases.
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-[(cyclopropanecarbonylamino)methyl]benzamide |
InChI |
InChI=1S/C12H14N2O2/c13-11(15)10-3-1-2-8(6-10)7-14-12(16)9-4-5-9/h1-3,6,9H,4-5,7H2,(H2,13,15)(H,14,16) |
InChI Key |
CKGQYKRHUKVTJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCC2=CC(=CC=C2)C(=O)N |
Origin of Product |
United States |
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